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Cat. No.: B1672965 Get Quote

An In-depth Technical Guide to the Pharmacology of J-113397

Introduction
J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-

piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent, selective, and non-peptidyl

antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid

Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Its high affinity and selectivity have established

it as a critical pharmacological tool for elucidating the diverse physiological and pathological

roles of the N/OFQ system.[1][2] This document provides a comprehensive overview of the

pharmacology of J-113397, detailing its binding characteristics, functional activity, effects on

signaling pathways, and its application in in vivo models.

Pharmacodynamics
The primary mechanism of action of J-113397 is competitive antagonism at the ORL-1

receptor.[1][2] It effectively blocks the binding and subsequent signaling of the endogenous

ligand, N/OFQ.

Receptor Binding Profile
J-113397 displays high affinity for the human and mouse ORL-1 receptors with significantly

lower affinity for the classical opioid receptors (μ, δ, and κ), demonstrating its high selectivity.[1]

[2]
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Receptor Species Preparation Kᵢ (nM)
Selectivity (fold

vs. hORL-1)

ORL-1 Human
Cloned (CHO

cells)
1.8[1][2] -

ORL-1 Mouse Brain 1.1[1][2] -

μ-opioid (MOP) Human
Cloned (CHO

cells)
1000[1][2] ~556

δ-opioid (DOP) Human
Cloned (CHO

cells)
>10,000[1][2] >5556

κ-opioid (KOP) Human
Cloned (CHO

cells)
640[1][2] ~356

Functional Activity
Functional assays confirm that J-113397 acts as a pure antagonist with no intrinsic agonist

activity.[3] It effectively inhibits N/OFQ-stimulated G-protein coupling and downstream signaling

cascades.

Assay Cell Line / Tissue Parameter Value

[¹²⁵I][Tyr¹⁴]nociceptin

Binding
CHO-ORL1 cells IC₅₀ (nM) 2.3[4][5]

N/OFQ-stimulated

[³⁵S]GTPγS Binding
CHO-ORL1 cells IC₅₀ (nM) 5.3[1][2]

N/OFQ-stimulated

[³⁵S]GTPγS Binding
Mouse Brain IC₅₀ (nM) 7.6[3]

Forskolin-stimulated

cAMP Accumulation
CHO-ORL1 cells IC₅₀ (nM) 26[4][5]

N/OFQ-activated K⁺

Current (Patch Clamp)
Rat PAG Neurons pA₂ 8.37[6]
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Signaling Pathways
The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ

proteins.[7] Activation by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase,

reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, specifically

activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-

type voltage-gated calcium channels.[1][6] J-113397 blocks these signaling events by

preventing the initial receptor activation.
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ORL-1 receptor signaling pathway blocked by J-113397.

In Vivo Pharmacology
In animal models, J-113397 has been shown to reverse the effects of N/OFQ. When

administered subcutaneously, it dose-dependently inhibits hyperalgesia induced by

intracerebroventricular (i.c.v.) administration of N/OFQ in the mouse tail-flick test.[1][2] It has

also been investigated in models of Parkinson's disease, where it was found to attenuate

parkinsonian-like symptoms in rats, suggesting a role for the N/OFQ system in motor control.[6]

[8]

Experimental Protocols
The following sections detail the methodologies used to characterize the pharmacology of J-

113397.

Radioligand Binding Assay
This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to

displace a radiolabeled ligand.

Methodology:

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the

human ORL-1 receptor (CHO-ORL1).[4][5]

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand (e.g.,

[¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of J-113397.

Binding Reaction: The reaction is carried out in a binding buffer at a specified temperature

and duration.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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Data Analysis: IC₅₀ values are determined from concentration-response curves and

converted to Kᵢ values using the Cheng-Prusoff equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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